

Application Notes & Protocols: Dimethyl cis-1,2-cyclopropanedicarboxylate as a Versatile Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *Dimethyl cis-1,2-cyclopropanedicarboxylate*

Cat. No.: *B148982*

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Introduction: The Cyclopropane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "privileged scaffold." Its inherent structural properties—conformational rigidity, metabolic stability, and a unique three-dimensional geometry—offer significant advantages in the design of novel therapeutics.^[1] This strained three-membered ring system allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets.

Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS: 826-34-6) is a pivotal starting material that provides access to this valuable scaffold. The cis configuration of its two ester groups serves as a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this intermediate, covering its synthesis, characterization, and key applications in the development of pharmaceutically active agents, particularly in the realms of antiviral and enzyme inhibitor research.

Section 1: Physicochemical Properties and Characterization

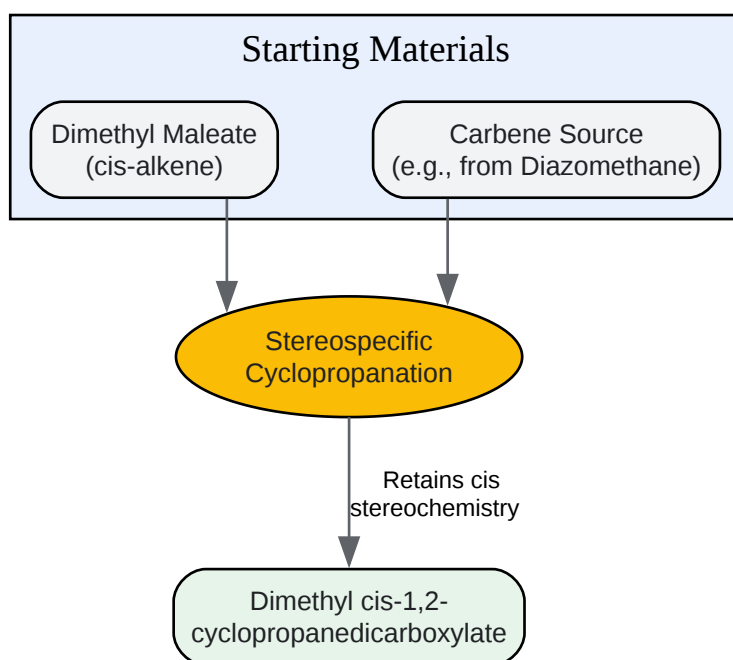
Accurate characterization of the starting material is fundamental to any synthetic campaign. The properties of high-purity **Dimethyl cis-1,2-cyclopropanedicarboxylate** are summarized below.

Property	Value	Source
CAS Number	826-34-6	[2][3]
Molecular Formula	C ₇ H ₁₀ O ₄	[2]
Molecular Weight	158.15 g/mol	[3]
Appearance	Clear, colorless liquid	[4]
Purity (GC)	≥97.0%	[4]
Refractive Index (20°C, 589 nm)	1.4450 to 1.4470	[4]
IUPAC Name	1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate	[2]

Analytical Validation: Quality control for this intermediate typically involves Gas Chromatography (GC) to assess purity, Infrared (IR) Spectroscopy to confirm the presence of the ester carbonyl groups (~1730 cm⁻¹), and Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the structure and, crucially, the cis stereochemistry. In ¹H NMR, the symmetry of the cis isomer results in a characteristic signal pattern for the cyclopropyl protons.

Section 2: Synthesis of Dimethyl cis-1,2-cyclopropanedicarboxylate

The most common and stereospecific method for synthesizing cis-cyclopropane derivatives is the reaction of a corresponding cis-alkene with a carbene or carbene equivalent. The following protocol outlines a representative synthesis from dimethyl maleate.



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Caption: General workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis via Catalytic Cyclopropanation of Dimethyl Maleate

Principle: This protocol describes the reaction of dimethyl maleate with a carbene generated in situ. Transition metal catalysts, such as rhodium(II) or copper(II) salts, are highly effective in catalyzing the decomposition of a diazo compound (e.g., ethyl diazoacetate, as a safer alternative to diazomethane) to a metal-carbene intermediate, which then transfers the CHCO_2Et group to the alkene. For simplicity, a conceptual protocol using diazomethane is described, which directly transfers a CH_2 group.

Causality: The concerted nature of the carbene addition to the double bond ensures that the cis stereochemistry of the starting alkene is preserved in the cyclopropane product. The choice of catalyst can influence efficiency and selectivity.

Materials:

- Dimethyl maleate

- Diazomethane solution in diethyl ether (handle with extreme caution)
- Copper(I) chloride (CuCl) or Palladium(II) acetate
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Three-neck round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser with a nitrogen inlet
- Ice-water bath
- Rotary evaporator
- Separatory funnel

Procedure:

- Setup: Assemble the flame-dried flask under a nitrogen atmosphere. Add dimethyl maleate and a catalytic amount of CuCl to the flask, dissolved in anhydrous diethyl ether.
- Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
- Addition: Add the ethereal solution of diazomethane dropwise from the dropping funnel over 1-2 hours. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0°C.
 - CRITICAL SAFETY NOTE: Diazomethane is highly toxic and explosive. This reaction must be performed in a certified fume hood behind a blast shield by trained personnel using non-etched glassware.

- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0°C for an additional hour and then warm to room temperature. Monitor the reaction's progress by TLC or GC until the dimethyl maleate is consumed.
- **Workup:** Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until gas evolution ceases. Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **dimethyl cis-1,2-cyclopropanedicarboxylate**.

Self-Validation:

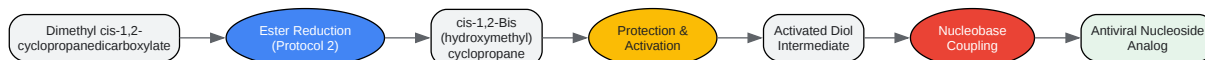
- **Expected Yield:** 60-80%.
- **Characterization:** The final product should be a clear oil. Confirm its identity and purity using GC-MS, ¹H NMR, and ¹³C NMR, comparing the spectra to reference data to ensure the correct cis isomer was obtained.

Section 3: Application in the Synthesis of Bioactive Molecules

The diester functional groups of the title compound are ideal handles for elaboration into a variety of other functionalities, making it a cornerstone intermediate for several classes of bioactive molecules.

Case Study 1: Precursors for Antiviral Nucleoside Analogs

Cyclopropane-based nucleoside analogs, such as Cyclopropavir, have shown potent antiviral activity, particularly against human herpesviruses.^{[5][6]} The synthesis of these complex molecules often begins with the creation of a core cyclopropane diol, a task for which **dimethyl cis-1,2-cyclopropanedicarboxylate** is perfectly suited.



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Caption: Synthetic pathway from the intermediate to antiviral analogs.

Protocol 2: Reduction to cis-1,2-Bis(hydroxymethyl)cyclopropane

Principle: This protocol uses a strong reducing agent, lithium aluminum hydride (LiAlH_4), to reduce both ester groups to their corresponding primary alcohols.

Causality: LiAlH_4 is a potent, unselective reducing agent necessary to convert the stable ester functional groups to alcohols. The reaction must be conducted under anhydrous conditions as LiAlH_4 reacts violently with water.

Materials:

- Dimethyl cis-1,2-cyclopropanedicarboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH_4 in anhydrous THF.

- **Cooling:** Cool the suspension to 0°C with an ice bath.
- **Addition:** Dissolve the **dimethyl cis-1,2-cyclopropanedicarboxylate** in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
- **Reaction:** After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
- **Quenching:** Cool the mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, quench carefully with ethyl acetate followed by dropwise addition of 1 M HCl.
- **Workup:** Filter the resulting salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates.
- **Extraction:** Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude diol can be purified by silica gel chromatography or distillation under high vacuum.

Self-Validation:

- **IR Spectroscopy:** Disappearance of the strong C=O stretch (~1730 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).
- **¹H NMR:** Disappearance of the methoxy ester signals (~3.7 ppm) and appearance of new signals corresponding to the -CH₂OH protons.

Case Study 2: Scaffolds for Enzyme Inhibitors

The rigid cyclopropane backbone is an excellent scaffold for designing transition-state analogs that can act as potent enzyme inhibitors.[1] Converting the diester to a dicarbohydrazide introduces new hydrogen bonding capabilities, creating a versatile intermediate for fragment-based drug discovery or further derivatization.[1]

Protocol 3: Conversion to cis-1,2-Cyclopropanedicarbohydrazide

Principle: This protocol involves a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the methoxy groups of the diester to form the more stable hydrazide products.^[1]

Materials:

- **Dimethyl cis-1,2-cyclopropanedicarboxylate**
- Hydrazine hydrate
- Ethanol

Procedure:

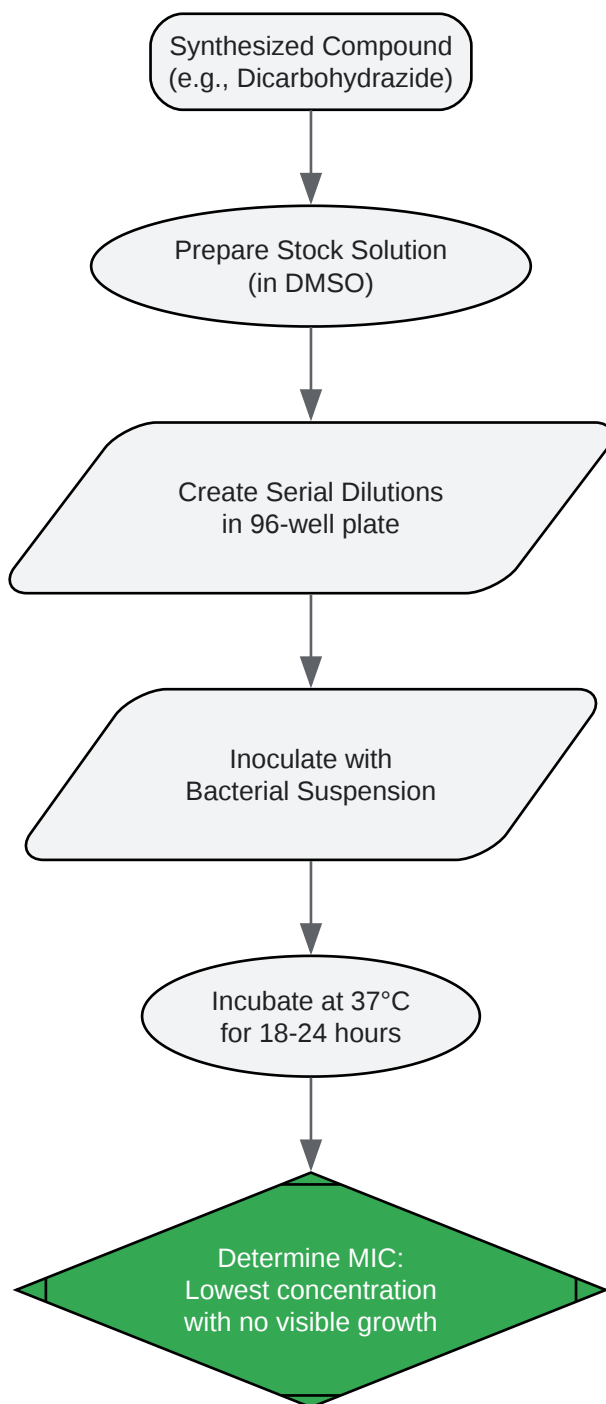
- **Dissolution:** Dissolve **dimethyl cis-1,2-cyclopropanedicarboxylate** in ethanol in a round-bottom flask.
- **Reagent Addition:** Add an excess of hydrazine hydrate to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
- **Isolation:** After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- **Purification:** Purify the crude solid product by recrystallization from a suitable solvent like an ethanol/water mixture to obtain pure cis-1,2-cyclopropanedicarbohydrazide.^[1]

Self-Validation:

- ¹H NMR: The spectrum will show the disappearance of the methyl ester protons and the appearance of new signals for the -NH and -NH₂ protons of the hydrazide groups.
- **Melting Point:** The purified solid product will have a distinct melting point.

Section 4: Example Bio-evaluation Workflow

Once novel compounds are synthesized from the cyclopropane intermediate, their biological activity must be assessed. The following protocol provides a general method for evaluating the antimicrobial properties of a synthesized derivative, such as the dicarbohydrazide from Protocol 3.



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Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).[1]

Protocol 4: General Protocol for Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Procedure:

- **Preparation:** Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).
- **Inoculum:** Prepare a standardized bacterial suspension (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.
- **Inoculation:** Inoculate each well of the plate with the bacterial suspension.
- **Controls:** Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth only), and a sterility control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Analysis:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

Dimethyl cis-1,2-cyclopropanedicarboxylate is a high-value intermediate whose utility is rooted in the unique and beneficial properties of the cyclopropane ring. Its stereodefined structure and versatile ester handles provide a reliable entry point for the synthesis of conformationally constrained molecules. As demonstrated, its application in developing novel antiviral agents and enzyme inhibitors highlights its significant potential for researchers, scientists, and drug development professionals seeking to create next-generation therapeutics.

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